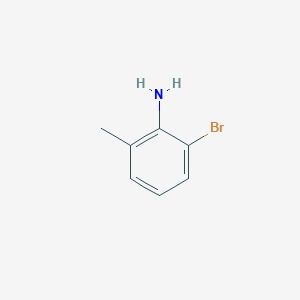

2-Bromo-6-methylaniline

説明

Significance of Bromoanilines in Advanced Organic Synthesis

Bromoanilines, as a class of compounds, are of considerable importance in advanced organic synthesis. The presence of a bromine atom on the aniline (B41778) ring provides a reactive handle for a multitude of chemical transformations, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. These compounds are frequently employed as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ketonepharma.comchemicalbook.comketonepharma.com

The bromine substituent significantly influences the reactivity of the aromatic ring. It is an electron-withdrawing group, yet its size and polarizability facilitate reactions such as nucleophilic aromatic substitution. More importantly, the bromine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions. This reactivity makes bromoanilines valuable precursors for constructing complex molecular architectures. For instance, 4-bromoaniline (B143363) is a known precursor for synthesizing dyes, pigments, and various pharmaceutical agents, including analgesics and antihistamines. chemicalbook.comketonepharma.com The utility of bromo-organic compounds extends to their role in oxidation, cyclization, and co-halogenation reactions, highlighting their versatility in synthetic chemistry. researchgate.net The strategic placement of the bromine atom, as seen in isomers like 3-bromoaniline (B18343) and 4-bromoaniline, allows chemists to direct subsequent reactions and build intricate molecules with specific biological or material properties. ketonepharma.comchemicalbook.com

Overview of Research Directions for 2-Bromo-6-methylaniline and Related Anilines

The research landscape for this compound and its analogs is diverse, focusing primarily on its application as a synthetic intermediate for creating novel heterocyclic compounds and functional materials. A significant area of investigation involves its use in palladium-catalyzed coupling reactions. sigmaaldrich.comcookechem.comchemicalbook.com These reactions leverage the reactivity of the carbon-bromine bond to forge new connections, leading to complex molecular scaffolds.

Key research applications for this compound include:

Synthesis of Bromoindazoles: It serves as a reactant in the Pd-catalyzed Suzuki coupling with vinyl boronic acids to create alkyl-substituted bromoindazole building blocks. sigmaaldrich.comcookechem.comchemicalbook.com

Formation of Pyridoindoles: Through a Pd-catalyzed intramolecular Heck reaction with a difluoropiperidinone, it is used to synthesize difluoropyridoindoles. sigmaaldrich.comcookechem.comchemicalbook.com

Creation of Benzoimidazoles: It participates in a one-pot, copper-catalyzed domino C-N cross-coupling reaction with iodobenzene (B50100) and thiourea (B124793) to yield 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine. sigmaaldrich.comcookechem.comchemicalbook.com

Development of Heterocyclic Derivatives: this compound has been used to prepare Schiff bases, which are then converted into tetrazole and oxazepine derivatives, compounds of interest for their potential biological activities. chemrevlett.com

Furthermore, research on related bromoanilines is exploring novel synthetic methodologies and applications. For example, studies have demonstrated the palladium-catalyzed dual coupling reaction of o-bromoanilines with 2-iodobiphenyls to construct tribenzo[b,d,f]azepines, which are valuable in materials science and pharmacology. bohrium.com Other research has focused on developing bromoaniline-based Schiff base chemosensors for detecting metal ions like copper and zinc. nih.gov Additionally, new methods are being developed for the regioselective halogenation of anilines and for isotopic labeling, such as the microwave-promoted deuteration of anilines using D₂O, which is relevant for mechanistic studies and metabolic tracking. researchgate.netrroij.com

Key Synthetic Applications of this compound

| Reaction Type | Reactants | Product Class | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Vinyl boronic acids | Alkyl substituted bromoindazoles | Palladium (Pd) |

| Intramolecular Heck Reaction | Difluoropiperidinone | Difluoropyridoindole | Palladium (Pd) |

| Domino C-N Cross-Coupling | Iodobenzene, Thiourea | 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine | Copper (Cu) |

| Schiff Base Condensation | Aldehydes (e.g., furfural) | Tetrazole/Oxazepine Precursors | Acid (e.g., Acetic Acid) |

Data sourced from CookeChem, ChemicalBook, Sigma-Aldrich, and Chemical Review and Letters. sigmaaldrich.comcookechem.comchemicalbook.comchemrevlett.com

Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUCMSVRKKDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373311 | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-17-2 | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Route Development for 2 Bromo 6 Methylaniline

Conventional Synthetic Approaches to 2-Bromo-6-methylaniline

Conventional methods for preparing this compound have historically relied on direct bromination of precursor molecules and structured multi-step sequences.

Bromination Reactions of Precursor Methylanilines

The direct bromination of methylanilines, such as 2-methylaniline (o-toluidine) or 4-methylaniline (p-toluidine), represents a primary route to halogenated methylanilines. chemicalbook.comechemi.com The amino group of the aniline (B41778) is a strong activating group, directing electrophilic substitution to the ortho and para positions. Consequently, controlling the regioselectivity to obtain the desired this compound can be challenging.

One common approach involves the reaction of an o-alkylaniline, like 2-methylaniline, with a brominating agent. google.com For instance, reacting 2-methylaniline with unadsorbed bromine in a solvent such as dichloromethane, dibromomethane, or acetonitrile (B52724) can yield a mixture of products. google.com A study demonstrated that the reaction of 2-methylaniline with bromine in acetonitrile at 5° to 10° C resulted in a mixture containing 4-bromo-2-methylaniline (B145978), 2,4-dibromo-6-methylaniline, unreacted 2-methylaniline, and only trace amounts of the desired this compound. google.com

Another widely used brominating agent is N-bromosuccinimide (NBS). chemicalbook.comgoogle.com The reaction of p-toluidine (B81030) with NBS in chloroform (B151607) has been reported for the synthesis of 2,6-dibromo-4-methylaniline. chemicalbook.com Similarly, the bromination of 2-isopropyl-6-methylaniline (B1581991) using NBS in N,N-dimethylformamide (DMF) at low temperatures is a known method. While these methods are effective for producing certain brominated anilines, achieving high selectivity for this compound often requires careful control of reaction conditions and may still result in product mixtures that necessitate purification. google.com

Table 1: Examples of Bromination Reactions of Methylanilines

| Starting Material | Brominating Agent | Solvent | Key Products | Reference |

| 2-Methylaniline | Bromine | Acetonitrile | 4-Bromo-2-methylaniline, 2,4-Dibromo-6-methylaniline | google.com |

| p-Toluidine | N-Bromosuccinimide | Chloroform | 2,6-Dibromo-4-methylaniline | chemicalbook.com |

| o-Isopropylaniline | N-Bromosuccinimide | Benzene (B151609) | 2-Bromo-6-isopropylaniline | google.com |

| o-tert-Butylaniline | N-Bromosuccinimide | Benzene | 2-Bromo-6-tert-butylaniline | google.com |

Multi-step Synthetic Pathways for this compound Preparation

Multi-step synthesis provides a more controlled, albeit longer, route to this compound, often improving regioselectivity. libretexts.orgyoutube.com These pathways involve a sequence of reactions, including protection of the amino group, directed bromination, and subsequent deprotection.

A common strategy begins with the acetylation of a starting aniline, such as 4-methylaniline, to form an N-acetyl derivative. This step moderates the activating effect of the amino group and provides steric hindrance to direct the incoming electrophile. The subsequent bromination of the N-acetylated compound, often using a reagent like NBS, can then proceed with greater control. Following bromination, the acetyl group is removed through hydrolysis to yield the target bromoaniline.

For example, a multi-step synthesis of a related compound, 2-bromo-6-chloro-4-methylaniline, involves the following sequence:

Acetylation: 4-Methylaniline is reacted with acetyl chloride to produce N-acetyl-4-methylaniline.

Bromination: The N-acetyl-4-methylaniline is then treated with NBS to yield 2-bromo-N-acetyl-4-methylaniline.

Chlorination: Subsequent reaction with sulfuryl chloride introduces a chlorine atom.

Deprotection: Finally, acidic hydrolysis removes the acetyl group to give the free amine.

This type of sequential approach allows for the precise installation of substituents on the aniline ring, which is a key advantage over direct, single-step halogenations that may produce isomeric mixtures. google.comlibretexts.org

Modern and Optimized Synthetic Routes for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the preparation of this compound, with a focus on catalysis and green chemistry principles.

Catalytic Transformations in this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, have become instrumental in the synthesis of halogenated anilines. sigmaaldrich.comchemicalbook.comgeorgiasouthern.edu These catalysts facilitate cross-coupling reactions that are often highly selective and efficient.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are versatile tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comchemicalbook.com For instance, this compound can be used as a reactant in a Pd-catalyzed Suzuki coupling with various vinyl boronic acids to synthesize alkyl-substituted bromoindazoles. sigmaaldrich.comchemicalbook.com It can also participate in a Pd-catalyzed intramolecular Heck reaction to form difluoropyridoindoles. sigmaaldrich.comchemicalbook.com

Copper-catalyzed reactions also play a significant role. A one-pot, Cu-catalyzed domino C-N cross-coupling reaction of this compound with iodobenzene (B50100) and thiourea (B124793) has been used to synthesize 4-methyl-N-phenyl-1H-benzo[d]imidazol-2-amine. sigmaaldrich.comchemicalbook.com Copper catalysis is also employed in the amination of bromobenzoic acids, demonstrating its utility in forming C-N bonds, a key step in the synthesis of various aniline derivatives. nih.gov

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Suzuki Coupling | Palladium | This compound, Vinyl Boronic Acids | Alkyl Substituted Bromoindazoles | sigmaaldrich.comchemicalbook.com |

| Intramolecular Heck | Palladium | This compound, Difluoropiperidinone | Difluoropyridoindole | sigmaaldrich.comchemicalbook.com |

| Domino C-N Cross-Coupling | Copper | This compound, Iodobenzene, Thiourea | 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine | sigmaaldrich.comchemicalbook.com |

Regioselective Synthesis Strategies for Halogenated Methylanilines

Achieving high regioselectivity is a primary goal in the synthesis of substituted anilines like this compound. The challenge lies in directing the halogen substituent to the desired position on the aromatic ring, especially in the presence of a strongly activating amino group.

Several strategies have been developed to address this challenge:

Directed Ortho-Metalation (DoM): This technique involves the deprotonation of a site ortho to a directing group on the aromatic ring, followed by reaction with an electrophile. This allows for the precise introduction of a substituent at a specific ortho position.

Use of Protecting Groups: As mentioned in the multi-step synthesis section, protecting the amino group (e.g., by acetylation) can alter its directing effect and provide steric hindrance, thereby influencing the position of subsequent electrophilic substitution.

Controlled Electrophilic Aromatic Substitution: By carefully selecting the halogenating agent, solvent, and reaction temperature, the regioselectivity of the bromination can be influenced. google.com For example, the choice between bromine and NBS can lead to different product distributions. google.comgoogle.com

A study on the regioselective synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives utilized a lithiation-substitution protocol to achieve high regioselectivity. nih.gov This highlights the power of organometallic intermediates in controlling the position of substitution.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. google.comunivpancasila.ac.id In the context of this compound production, this involves using less hazardous reagents, reducing waste, and improving energy efficiency.

One approach is the use of water as a solvent, which is a key aspect of green chemistry. A novel route for the synthesis of 2-chloro-6-methylaniline, a related compound, utilizes water as the solvent in a one-pot method involving diazotization-hypophosphorous acid reduction and iron powder reduction. google.com This method avoids the use of volatile organic solvents and offers mild reaction conditions. google.com

Another green chemistry approach is the use of microwave-assisted organic synthesis (MAOS). univpancasila.ac.id Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing waste. univpancasila.ac.id While specific examples for this compound are not detailed in the provided search results, the general applicability of MAOS to the synthesis of heterocyclic compounds suggests its potential for the cleaner production of this and related anilines. univpancasila.ac.id

The development of a preparation method for 2-bromo-4-fluoro-6-methylphenol, a precursor to related compounds, also emphasizes green chemistry principles by aiming for easily available raw materials, a simple industrial process, low cost, and high yield. google.com

Reactivity and Reaction Mechanisms of 2 Bromo 6 Methylaniline

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 2-Bromo-6-methylaniline

The bromine atom at the C2 position of this compound is the primary site for nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally difficult due to the lack of strong electron-withdrawing groups positioned ortho or para to the bromine. However, the use of palladium and copper catalysts provides effective pathways for forming new carbon-carbon and carbon-nitrogen bonds.

These cross-coupling reactions are cornerstones of modern synthetic chemistry, allowing for the construction of complex molecular architectures. This compound serves as a key building block in several of these transformations. chemicalbook.comcookechem.comsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with various boronic acids in the presence of a palladium catalyst to form biaryl compounds. chemicalbook.comsigmaaldrich.comuliege.be For instance, it can be reacted with vinyl boronic acids to produce alkyl-substituted bromoindazole building blocks. chemicalbook.comcookechem.comsigmaaldrich.com The reaction is tolerant of a wide range of functional groups, and its efficiency can be influenced by the choice of catalyst, base, and solvent. uliege.be

Heck Reaction: The Heck reaction couples this compound with alkenes. wikipedia.org A notable application is its use in an intramolecular Heck reaction with a difluoropiperidinone to synthesize difluoropyridoindole. chemicalbook.comcookechem.comsigmaaldrich.com The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing aryl-alkyne structures.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling this compound with an amine. However, the steric hindrance from the two ortho substituents (bromo and methyl) can significantly impact the reaction's success. Studies on the closely related 2,6-dimethylaniline (B139824) have shown that while moderate steric hindrance is tolerated, significant steric crowding can completely suppress the reaction. diva-portal.org

Copper-Catalyzed Reactions:

A one-pot copper-catalyzed domino C-N cross-coupling reaction of this compound with iodobenzene (B50100) and thiourea (B124793) has been reported to synthesize 4-methyl-N-phenyl-1H-benzo[d]imidazol-2-amine. chemicalbook.comcookechem.comsigmaaldrich.com

| Reaction Type | Coupling Partner | Catalyst System | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Vinyl boronic acids | Pd-catalyst | Alkyl substituted bromoindazoles | chemicalbook.comcookechem.comsigmaaldrich.com |

| Intramolecular Heck Reaction | Difluoropiperidinone | Pd-catalyst | Difluoropyridoindole | chemicalbook.comcookechem.comsigmaaldrich.com |

| Domino C-N Cross-Coupling | Iodobenzene and Thiourea | Cu-catalyst | Substituted benzo[d]imidazol-2-amine | chemicalbook.comcookechem.comsigmaaldrich.com |

Electrophilic Aromatic Substitution Reactions on the this compound Scaffold

The amino group of this compound is a powerful activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org In this molecule, the C2 and C6 positions are already substituted. Therefore, electrophilic attack is primarily directed to the C4 position (para to the amino group) and, to a lesser extent, the C3 and C5 positions.

The high reactivity of the amino group can be a significant drawback, often leading to polysubstitution or unwanted side reactions. libretexts.org For example, direct bromination of aniline (B41778) results in the formation of 2,4,6-tribromoaniline. libretexts.org To achieve controlled monosubstitution, the reactivity of the amino group must be moderated. This is commonly accomplished by converting the amine into an amide, such as an acetamide, by reacting it with acetic anhydride (B1165640). The resulting amido group is still an ortho-, para-director but is less activating than the amino group. libretexts.org

This strategy allows for selective substitution. For example, to synthesize 2-bromo-4-methylaniline (B145976), p-toluidine (B81030) (4-methylaniline) is first acetylated. The resulting N-(p-tolyl)acetamide is then brominated, which cleanly yields the monobromo product. Subsequent hydrolysis of the amide group with an aqueous acid or base regenerates the free amine, affording 2-bromo-4-methylaniline without the formation of dibrominated byproducts. libretexts.org A similar strategy could be applied to this compound for further functionalization, for instance, at the C4 position.

Another challenge in electrophilic aromatic substitution of anilines is the failure of Friedel–Crafts reactions. The amino group, being basic, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.org This limitation can also be overcome by converting the amine to an amide, which allows Friedel-Crafts alkylations and acylations to proceed normally. libretexts.org

Oxidation and Reduction Processes of this compound

The functional groups on this compound can undergo both oxidation and reduction under appropriate conditions.

Oxidation:

The amino group can be oxidized to a nitro group (-NO₂) using suitable oxidizing agents. This transformation is a common step in the synthesis of more complex aromatic compounds.

The methyl group can be oxidized to a carboxylic acid (-COOH), a transformation that can be achieved with strong oxidizing agents like potassium permanganate. evitachem.comchembk.com This creates a different set of functional handles for further synthetic modifications. For example, N-(2-bromo-6-methyl-4-nitrophenyl)acetamide, a derivative, can have its methyl group oxidized.

Reduction:

The bromo substituent can be removed through a process called hydrodebromination. This reduction can be accomplished by catalytic hydrogenation, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate. google.com This reaction effectively replaces the bromine atom with a hydrogen atom.

If a nitro group were present on the ring (e.g., at the C4 position), it could be selectively reduced to an amino group, for example, using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

| Process | Functional Group | Potential Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Amino (-NH₂) | Potassium permanganate | Nitro (-NO₂) | |

| Oxidation | Methyl (-CH₃) | Potassium permanganate | Carboxylic Acid (-COOH) | evitachem.comchembk.com |

| Reduction | Bromo (-Br) | H₂, Pd/C, NaOAc | Hydrogen (-H) | google.com |

Mechanistic Investigations of Reactions Involving this compound

While specific, in-depth mechanistic studies exclusively focused on this compound are not widely available in public literature, the reaction mechanisms can be understood from the well-established principles governing analogous aromatic systems.

Computational chemistry provides powerful tools for understanding reaction mechanisms by modeling the transition states—the highest energy points along a reaction coordinate. ims.ac.jp For reactions involving this compound, such as palladium-catalyzed cross-couplings, the geometry and energy of the transition states are critical in determining the reaction's feasibility and outcome.

In a typical cross-coupling cycle, key steps like oxidative addition, transmetalation, and reductive elimination each have their own transition state. For this compound, the steric hindrance imposed by the methyl group ortho to the bromine atom would significantly influence the transition state of the oxidative addition step. The palladium catalyst must approach the C-Br bond, and the bulky methyl group can raise the energy of this transition state, potentially slowing the reaction compared to a less hindered aryl bromide. mdpi.com This steric factor is crucial and can hinder reactions, as seen in the difficulty of coupling with ortho-substituted arylboronic acids in Suzuki reactions or the complete suppression of Buchwald-Hartwig amination with sterically demanding amines like 2,6-dimethylaniline. diva-portal.orgmdpi.com

Kinetic studies, which measure reaction rates, provide quantitative insight into reaction mechanisms. For the reactions of this compound, the rate is influenced by factors such as reactant concentrations, temperature, and catalyst choice.

In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion). minia.edu.eg The electron-donating amino and methyl groups in this compound would increase the rate of this step compared to benzene (B151609). However, as discussed, controlling this reactivity is key.

Applications of 2 Bromo 6 Methylaniline in Organic Synthesis

2-Bromo-6-methylaniline as a Versatile Building Block

The strategic placement of the bromo, methyl, and amino groups on the aniline (B41778) ring makes this compound a valuable precursor in the synthesis of intricate and functionally rich organic molecules.

Synthesis of Complex Molecular Structures

This compound has proven instrumental in the construction of various heterocyclic and polycyclic frameworks, which are often core components of biologically active molecules and functional materials. For instance, it is a key reactant in the synthesis of alkyl-substituted bromoindazoles. This transformation is typically achieved through a Palladium-catalyzed Suzuki coupling reaction with various vinyl boronic acids. oregonstate.edu

Another significant application is in the synthesis of difluoropyridoindoles. This is accomplished via a Palladium-catalyzed intramolecular Heck reaction, where this compound is reacted with a difluoropiperidinone. oregonstate.edu Furthermore, this aniline derivative is utilized in the preparation of substituted carbazoles, a class of compounds with important biological activities. The synthesis of these complex structures often involves multi-step reaction sequences where the strategic functionalization of the this compound core is crucial.

Preparation of Derivatized Aniline Compounds

The amino group of this compound can be readily functionalized to generate a wide range of derivatized aniline compounds. These derivatization reactions are essential for modifying the electronic and steric properties of the molecule, thereby tuning its reactivity for subsequent transformations or imbuing the final product with specific chemical or biological properties. Common derivatization strategies include acylation, alkylation, and sulfonylation of the amino group. These reactions introduce new functional groups that can participate in further synthetic manipulations, leading to the creation of libraries of compounds for various applications, including medicinal chemistry and materials science.

Cross-Coupling Reactions Utilizing this compound

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a multitude of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in several key Palladium-catalyzed reactions.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond between an organohalide and an organoboron compound, has been successfully applied to this compound. For example, its reaction with various vinyl boronic acids under Palladium catalysis leads to the formation of alkyl-substituted bromoindazoles. oregonstate.edu The reaction conditions for such couplings with sterically hindered anilines like this compound often require careful optimization of the catalyst, ligand, and base to achieve high yields.

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, is another important application. A notable example is the intramolecular Heck reaction of a derivative of this compound to form difluoropyridoindoles. oregonstate.edu This reaction demonstrates the utility of this building block in constructing complex, fused ring systems.

The Stille reaction , which couples an organohalide with an organotin compound, is also a viable method for functionalizing this compound. While specific examples with this exact substrate are less commonly reported in readily available literature, the general principles of Stille coupling are applicable. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and the choice of ligand and additives can be crucial for achieving high efficiency, especially with sterically demanding substrates.

Below is a table summarizing representative conditions for these Palladium-catalyzed reactions, though specific conditions for this compound may vary.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | Phosphine-based (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or THF | 80-120 |

| Heck | Pd(OAc)₂ or PdCl₂ | PPh₃ or other phosphines | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 100-140 |

| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, THF, or DMF | 80-110 |

Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond palladium, other transition metals are effective in catalyzing cross-coupling reactions involving this compound.

Copper-catalyzed reactions are particularly noteworthy. For instance, this compound can participate in a one-pot, Copper-catalyzed domino C-N cross-coupling reaction with iodobenzene (B50100) and thiourea (B124793) to synthesize 4-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine. oregonstate.edu Copper catalysis offers a more economical and sustainable alternative to palladium in certain transformations.

Nickel-catalyzed cross-couplings have also emerged as powerful methods in organic synthesis. While specific, detailed examples with this compound are not as prevalent in the literature, nickel catalysts are known to be effective for the amination of aryl halides. The development of nickel-catalyzed methods for the cross-coupling of sterically hindered anilines is an active area of research.

Ligand Design and Optimization for Cross-Coupling of this compound

The success of cross-coupling reactions involving sterically hindered substrates like this compound is highly dependent on the choice of ligand. The ligand plays a critical role in stabilizing the metal center, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.

For sterically encumbered anilines, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos, RuPhos), have proven to be particularly effective in promoting high catalytic activity and product yields in Palladium-catalyzed C-N and C-C bond-forming reactions. These ligands enhance the rate of reductive elimination, which is often the rate-limiting step in the coupling of hindered substrates.

The development of new ligands is an ongoing effort to broaden the scope and efficiency of cross-coupling reactions. Research focuses on designing ligands with tailored steric and electronic properties to overcome the challenges associated with unreactive or sterically demanding coupling partners. The optimization of reaction conditions, including the ligand-to-metal ratio, is crucial for achieving the desired outcome.

C-H Functionalization Strategies with this compound Derivatives

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization of this compound itself is not extensively documented, the reactivity of analogous unprotected anilines suggests plausible and promising strategies. Palladium-catalyzed ortho-arylation of anilides is a well-established method for constructing biaryl scaffolds. This transformation typically proceeds via a twofold C-H functionalization/C-C bond-forming process.

For a derivative of this compound, such as its corresponding anilide, a palladium catalyst could facilitate the coupling with an aryl partner. The reaction is often carried out in the presence of an oxidant and a suitable solvent. The inherent directing ability of the amido group can guide the arylation to the ortho position.

Furthermore, intramolecular C-H functionalization presents a pathway to novel heterocyclic systems. For instance, derivatives of this compound could be designed to undergo intramolecular cyclization to form carbazole (B46965) structures. The synthesis of carbazoles via transition-metal-catalyzed C-H activation has been a subject of significant research interest. These reactions often involve the formation of a new carbon-nitrogen bond through the activation of a C-H bond on one aromatic ring and an N-H bond on a tethered amino group. In the case of a suitably substituted this compound derivative, a palladium or rhodium catalyst could promote an intramolecular amination, leading to the formation of a carbazole core.

Table 1: Plausible C-H Functionalization Reactions of this compound Derivatives (Based on Analogous Systems)

| Entry | Reactant | Coupling Partner | Catalyst/Reagents | Product Type | Reported Yield (Analogous Systems) |

| 1 | N-(2-bromo-6-methylphenyl)acetamide | Benzene (B151609) | Pd(OAc)₂, DMSO, TFA, O₂ | Ortho-arylated anilide | Good to excellent |

| 2 | 2'-Amino-2-bromo-6-methylbiphenyl | - | Pd(OAc)₂, Ligand, Base | Carbazole | Moderate to high |

Synthesis of Heterocyclic Compounds from this compound

The presence of both an amino group and a bromine atom makes this compound an excellent starting material for the synthesis of a wide array of heterocyclic compounds.

Indazoles are a class of bicyclic heterocyclic compounds possessing significant biological activities. The synthesis of indazole derivatives often involves the formation of a pyrazole (B372694) ring fused to a benzene ring. While direct synthesis from this compound is not explicitly detailed in numerous sources, established methods for indazole synthesis from related precursors can be extrapolated.

One common strategy involves the reaction of 2-bromobenzaldehydes with hydrazines, followed by a cyclization step. For instance, if the methyl group of this compound were oxidized to an aldehyde, the resulting 2-bromo-6-formylaniline could react with a hydrazine (B178648) to form a hydrazone, which could then undergo an intramolecular palladium-catalyzed amination to yield an indazole derivative. Another approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097).

Table 2: Potential Synthesis of Indazole Derivatives from a 2-Bromo-6-formylaniline Precursor (Based on Analogous Reactions)

| Entry | Reactant | Reagents | Catalyst | Product | Reported Yield (Analogous Systems) |

| 1 | 2-Bromo-6-formylaniline, Hydrazine | Base | Pd(OAc)₂, dppf | Indazole derivative | Moderate to good |

| 2 | 2-Bromo-6-formylaniline, Primary Amine, NaN₃ | - | Cu₂O-NP | Substituted 2H-indazole | Good to excellent |

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These Schiff bases are versatile intermediates for the synthesis of various heterocyclic rings.

The synthesis of Schiff bases from the closely related 2-bromo-4-methyl aniline has been reported, demonstrating the feasibility of this reaction. These Schiff bases are typically prepared by refluxing the aniline with a substituted aldehyde in a suitable solvent like ethanol.

Tetrazole Synthesis: Tetrazoles can be synthesized from Schiff bases by reacting them with sodium azide. This reaction involves the [3+2] cycloaddition of the azide anion to the imine bond.

Oxazepine Synthesis: Oxazepine derivatives can be prepared through the reaction of Schiff bases with cyclic anhydrides such as maleic anhydride (B1165640) or phthalic anhydride. This reaction proceeds via a cycloaddition mechanism.

Thiazolidine Synthesis: Thiazolidinones are synthesized by the reaction of Schiff bases with thioglycolic acid. The reaction involves the nucleophilic addition of the thiol group to the imine carbon, followed by an intramolecular cyclization.

Table 3: Synthesis of Heterocycles from Schiff Bases of this compound (Projected)

| Heterocycle | Reagent for Cyclization | General Reaction Conditions |

| Tetrazole | Sodium Azide (NaN₃) | Reflux in a suitable solvent (e.g., THF) |

| Oxazepine | Maleic Anhydride / Phthalic Anhydride | Reflux in an aprotic solvent (e.g., benzene, THF) |

| Thiazolidine | Thioglycolic Acid (HSCH₂COOH) | Reflux in a suitable solvent (e.g., benzene) |

The synthesis of pyridine (B92270) and pyridyl amine derivatives from this compound can be envisioned through modern cross-coupling reactions.

Pyridyl Amine Derivatives via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This compound could potentially be coupled with various aminopyridines to yield pyridyl amine derivatives. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Pyridine Derivatives via Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. This compound can be coupled with a pyridineboronic acid or its ester to introduce a pyridine ring. This reaction is widely used due to its mild conditions and high functional group tolerance.

Table 4: Potential Cross-Coupling Reactions for the Synthesis of Pyridine and Pyridyl Amine Derivatives from this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Aminopyridine | Pd catalyst (e.g., Pd(OAc)₂) + Phosphine ligand (e.g., BINAP) + Base (e.g., NaOtBu) | N-(pyridyl)-2-bromo-6-methylaniline |

| Suzuki-Miyaura Coupling | Pyridineboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | 2-(Pyridyl)-6-methylaniline |

Advanced Applications of 2 Bromo 6 Methylaniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

The inherent reactivity and structural characteristics of 2-bromo-6-methylaniline and its isomers have positioned them as crucial intermediates in the synthesis of various pharmaceutical compounds. The strategic placement of the bromo and methyl groups influences the electronic properties and steric hindrance of the molecule, guiding its reactivity in complex synthetic pathways and providing a scaffold for the development of potent and selective therapeutic agents.

Synthesis of Drug Candidates and Precursors

This compound is a key reactant in the multi-step synthesis of various heterocyclic compounds that form the core of many drug candidates. Its utility is demonstrated in the preparation of building blocks for sophisticated catalytic reactions, such as the palladium-catalyzed Suzuki and Heck couplings, which are fundamental in modern drug discovery. nih.govsigmaaldrich.com For instance, it can be used to synthesize alkyl-substituted bromoindazole building blocks and difluoropyridoindoles. nih.govsigmaaldrich.com

A notable application, though employing the closely related 3-bromoaniline (B18343), is in the synthesis of a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines, which have been evaluated as inhibitors of receptor tyrosine kinases (RTKs). nih.govdrugbank.com The synthesis involves the chlorination of a pyrrolo[2,3-d]pyrimidine intermediate, followed by a nucleophilic substitution with 3-bromoaniline or 3-bromo-N-methylaniline. nih.gov This highlights the role of bromoanilines in constructing the pharmacophore of potential anti-cancer agents.

Development of Biologically Active Analogs (e.g., Enzyme Inhibitors, Sirtuin Activators)

The development of biologically active analogs of known therapeutic agents often relies on the modification of a core scaffold to enhance potency, selectivity, or pharmacokinetic properties. The bromoaniline moiety is a valuable component in the design of such analogs, particularly enzyme inhibitors.

Enzyme Inhibitors:

Derivatives of bromoaniline have shown significant promise as enzyme inhibitors. In the context of cancer therapy, receptor tyrosine kinases (RTKs) are crucial targets. Research has demonstrated that 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidine analogues are potent inhibitors of RTKs. nih.gov These compounds function by competing with ATP for the binding site on the kinase domain, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival. nih.gov The presence of the bromoaniline group is critical for the inhibitory activity of these molecules. nih.gov Specifically, methylation of the aniline (B41778) nitrogen in these compounds has been shown to significantly influence their potency and specificity against different RTKs, such as EGFR and PDGFR-β. nih.gov

| Compound Modification | Target Kinase | Observed Activity |

| Dimethylation of 4-N and N7 | EGFR | More cytotoxic than erlotinib |

| Mono-methylation at 4-N or N7 | PDGFR-β | More cytotoxic than sunitinib |

| Methylation at 4-N or N7 | VEGFR-2 | Detrimental to inhibition |

Sirtuin Activators:

Sirtuins are a class of NAD+-dependent deacetylases that are implicated in a variety of cellular processes, including aging, metabolism, and DNA repair. mdpi.comnih.gov Small molecule activators of sirtuins, particularly SIRT1 and SIRT6, are being investigated as potential therapeutics for age-related diseases. mdpi.comnih.gov While direct synthesis from this compound is not prominently documented, the broader class of substituted anilines and related heterocyclic structures are key components in the design of sirtuin-activating compounds (STACs). nih.gov For example, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as the first synthetic Sirt6 activators. researchgate.netuniprot.org The development of these activators often involves screening libraries of compounds with diverse chemical scaffolds, and the structural motifs derivable from bromoanilines are of significant interest in this field. researchgate.netuniprot.org

Scaffold Design for Therapeutic Agents

The concept of a molecular scaffold is central to medicinal chemistry, where a core chemical structure is systematically modified to create a library of compounds for biological screening. The this compound structure, with its reactive sites, serves as an excellent starting point for scaffold-based drug design.

The pyrrolo[2,3-d]pyrimidine scaffold, for instance, has been extensively used in the design of kinase inhibitors. nih.gov The attachment of a bromoaniline moiety to this scaffold, as seen in the RTK inhibitors mentioned previously, demonstrates how this building block can be incorporated to generate potent therapeutic agents. nih.gov The bromine atom can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of drug-like properties.

Agrochemical Development

In addition to its applications in pharmaceuticals, this compound and its derivatives play a role in the development of modern agrochemicals. The introduction of halogen atoms and methyl groups into the structure of active ingredients can significantly enhance their biological activity and stability, leading to more effective crop protection agents.

Synthesis of Herbicides and Pesticides

The synthesis of novel herbicides and pesticides often involves the use of halogenated aromatic intermediates. A patent describes new herbicidally active 2-bromo-6-alkoxyphenyl-substituted pyrrolin-2-ones, highlighting the direct incorporation of a 2-bromo-6-substituted phenyl ring, a structure closely related to this compound, into a herbicidal molecule. googleapis.com

While direct synthesis of commercial pesticides from this compound is not widely published, related bromoaniline derivatives are known precursors. For example, the herbicide metobromuron (B166326) is known to metabolize into 4-bromoaniline (B143363) in the soil. researchgate.net Furthermore, the herbicide Bromacil, a substituted uracil, contains a bromo- and methyl-substituted heterocyclic ring, underscoring the utility of these functional groups in designing herbicidally active molecules. nih.gov

Role in Crop Protection Agents

The primary role of this compound in crop protection is as an intermediate in the synthesis of more complex active ingredients. echemi.com The presence of the bromine atom and the methyl group can influence the molecule's mode of action, environmental persistence, and selectivity towards target pests. The development of new crop protection chemicals is a continuous effort to overcome pest resistance and improve environmental safety. google.com Versatile building blocks like this compound are crucial in this process, enabling the creation of next-generation herbicides and pesticides with improved efficacy and more favorable environmental profiles. ntnu.no

Material Science and Specialty Chemicals

This compound serves as a versatile precursor in the synthesis of a variety of organic molecules with applications in material science and the development of specialty chemicals. Its unique substitution pattern, featuring a bromine atom and a methyl group ortho to the amino group, influences the reactivity and properties of its derivatives, making it a valuable building block for dyes, pigments, and advanced polymers.

Synthesis of Dyes and Pigments

While specific research detailing the synthesis of dyes and pigments directly from this compound is not extensively documented in publicly available literature, its chemical structure lends itself to the production of azo dyes. Azo dyes are a significant class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-), which connects two aromatic rings. The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. nih.govresearchgate.net

In a hypothetical synthesis, this compound would first undergo diazotization. This reaction is typically carried out in a cold, acidic solution (e.g., with hydrochloric acid) with sodium nitrite (B80452) (NaNO₂) to form a diazonium salt. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aniline ring can influence the stability and reactivity of the resulting diazonium salt.

Step 1: Diazotization of this compound

This compound + NaNO₂ + 2HCl (in cold aqueous solution) → [2-Bromo-6-methylphenyl]diazonium chloride + NaCl + 2H₂O

Step 2: Azo Coupling

[2-Bromo-6-methylphenyl]diazonium chloride + Coupling Component (e.g., Naphthol derivative) → Azo Dye + HCl

Polymer and Advanced Material Precursors

The field of conducting polymers has garnered significant interest for applications in electronics, sensors, and energy storage. Polyaniline is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The polymerization of aniline and its derivatives typically proceeds via an oxidative chemical or electrochemical process.

While the direct polymerization of this compound is not well-documented, the principles of aniline polymerization suggest that it could serve as a monomer for novel conductive polymers. The presence of the bromo and methyl substituents on the aniline ring would be expected to significantly influence the polymerization process and the properties of the resulting polymer.

The steric hindrance caused by the ortho-substituents could affect the regioselectivity of the polymerization, potentially leading to a more ordered polymer structure. However, this steric bulk might also decrease the rate of polymerization and the final molecular weight of the polymer. Electronically, the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group would modulate the electron density of the polymer backbone, thereby affecting its conductivity and redox properties.

The general mechanism for the oxidative polymerization of aniline involves the formation of radical cations, which then couple to form dimers and eventually the polymer chain. The properties of substituted polyanilines are highly dependent on the nature and position of the substituents. For instance, the introduction of bulky groups can decrease the planarity of the polymer chain, which in turn can affect the extent of π-conjugation and, consequently, the electrical conductivity.

Development of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of ligands that can bind to metal ions to form coordination complexes with specific geometries, electronic properties, and reactivities. This compound and its derivatives are valuable starting materials for the synthesis of novel ligands due to the reactive amino and bromo groups, which can be readily functionalized.

Design and Synthesis of Novel Ligands from this compound Derivatives

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. Bromo-methylaniline derivatives can be utilized in the synthesis of such ligands. For example, a study has reported the synthesis of a Schiff base ligand from 4-bromo-2-methylaniline (B145978) (an isomer of this compound) and 2-hydroxy-5-methylbenzaldehyde. researchgate.net This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage (-C=N-).

General Synthesis of a Schiff Base Ligand:

This compound + Substituted Aldehyde/Ketone → Schiff Base Ligand + H₂O

The resulting Schiff base ligand from a this compound precursor would possess a bidentate or potentially polydentate coordination environment, depending on the structure of the aldehyde or ketone used. The nitrogen atom of the imine and a donor atom from the aldehyde/ketone fragment (e.g., the oxygen of a hydroxyl group) can chelate to a metal center. The presence of the bromo and methyl groups can influence the steric and electronic properties of the ligand and its corresponding metal complexes, potentially affecting their catalytic activity, magnetic properties, or photophysical behavior.

| Ligand Precursor | Reactant | Resulting Ligand Type | Potential Coordination Sites |

| This compound | Salicylaldehyde | Schiff Base | Imine Nitrogen, Phenolic Oxygen |

| This compound | Acetylacetone | β-ketoiminate | Imine Nitrogen, Carbonyl Oxygen |

These ligands can then be reacted with various metal salts (e.g., of copper, nickel, cobalt, zinc) to form coordination complexes with diverse geometries, such as octahedral or square planar. The characterization of these ligands and their metal complexes is typically performed using techniques like FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Application in Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear array of directly bonded metal atoms held in place by surrounding organic ligands. These structures are of fundamental interest for their potential applications in nanoelectronics and molecular magnetism. The stability and properties of EMACs are highly dependent on the nature of the supporting ligands.

Derivatives of this compound have been explored as precursors for ligands designed to stabilize EMACs. A notable example is the synthesis of 2-Bromo-6-methylaminopyridine, which is then used to create more complex, scaffolded ligands. georgiasouthern.edu In this work, 2,6-Dibromopyridine is reacted with methylamine (B109427) to produce 2-Bromo-6-methylaminopyridine. This intermediate can then be further functionalized, for instance, by attaching it to a central scaffold molecule like tris(2-aminoethyl)amine (B1216632) (tren).

The rationale behind using such ligands is to create a more rigid and pre-organized coordination environment that can support the linear arrangement of metal atoms and enhance the stability of the resulting EMAC. The bromo-substituted position on the pyridine (B92270) ring provides a reactive handle for further synthetic modifications. The research in this area aims to develop new ligand systems that can support longer and more stable EMACs with tailored electronic and magnetic properties.

| Ligand Precursor | Synthetic Goal | Relevance to EMACs |

| 2-Bromo-6-methylaminopyridine | Synthesis of scaffolded polydentate ligands | To create a stable and pre-organized environment for the linear arrangement of metal atoms in EMACs. |

Computational and Theoretical Studies of 2 Bromo 6 Methylaniline

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the structural elucidation of molecules by optimizing their geometry and predicting vibrational spectra. For 2-Bromo-6-methylaniline, DFT calculations can determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not extensively published, studies on closely related isomers like 2-bromo-4-methylaniline (B145976) provide a strong proxy for the expected structural parameters. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). acs.org The optimized geometry reveals the influence of the bromo and methyl groups on the aniline (B41778) ring. For instance, the presence of these substituents can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Bromo-methyl-aniline Structure (e.g., 2-bromo-4-methylaniline) Data is illustrative and based on published calculations for a closely related isomer.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 122 |

| C-N | ~1.40 | C-C-N | ~120 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| N-H | ~1.01 | H-N-H | ~112 |

| C-H (ring) | ~1.08 | C-N-H | ~115 |

| C-H (methyl) | ~1.09 | H-C-H (methyl) | ~109 |

DFT calculations are also instrumental in predicting the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. acs.orgchemicalbook.com Theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as C-H stretching, N-H bending, and C-Br stretching, to the observed spectral peaks. nih.gov

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While often used for large biological systems, MD can also provide insights into the reactivity of small molecules like this compound by simulating its behavior in various environments, such as in a solvent.

By simulating the molecule's trajectory over time, MD can explore its conformational landscape and the dynamics of its interaction with solvent molecules. mdpi.comnih.gov This information is crucial for predicting reactivity, as the accessibility of reactive sites can be influenced by the molecule's dynamic motions and its solvation shell. For instance, MD simulations can reveal how often the amino group is available for hydrogen bonding or protonation, which are key steps in many of its reactions.

Reactive force fields (RFFs) can be incorporated into MD simulations to model the formation and breaking of chemical bonds, allowing for the direct simulation of chemical reactions. nih.gov This approach can predict reaction pathways and estimate activation energies, providing a dynamic picture of the molecule's chemical transformations.

Quantum Chemical Methods for Reaction Pathway Analysis

Quantum chemical methods are essential for mapping out the detailed mechanisms of chemical reactions. These methods, including DFT and higher-level ab initio calculations, are used to locate transition states—the highest energy points along a reaction coordinate—and to calculate the activation energies that govern reaction rates. nih.govresearchgate.net

For reactions involving substituted anilines, such as electrophilic aromatic substitution or oxidation, quantum chemical calculations can elucidate the step-by-step process of bond formation and cleavage. acs.orgbeilstein-journals.org For example, in a reaction, a computational study can model the approach of a reactant, the formation of an intermediate complex, the structure of the transition state, and the final products. researchgate.net

A well-documented example of such analysis is the study of the Bamberger rearrangement, where N-phenylhydroxylamine rearranges to p-aminophenol. DFT calculations were used to trace the reaction of the diprotonated system, identifying a transition state with an activation energy that matched experimental values, thereby proposing a new detailed mechanism. beilstein-journals.org This type of analysis can be applied to predict the likely products and intermediates of reactions involving this compound. The energy profile of a reaction, including all intermediates and transition states, can be constructed to provide a comprehensive understanding of the reaction mechanism. nih.gov

Computational Studies on Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational studies provide access to a range of electronic properties and reactivity descriptors that help in understanding and predicting the chemical behavior of this compound.

One of the most common analyses involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. thaiscience.infosemanticscholar.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). thaiscience.info For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group and the aromatic ring, indicating these as sites for electrophilic reactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity index. irjweb.com

Table 2: Representative Calculated Reactivity Descriptors for a Substituted Aniline Data is illustrative and based on general values for similar compounds.

| Descriptor | Symbol | Definition | Typical Value Range (eV) |

| Ionization Potential | I | -EHOMO | 5.0 - 7.0 |

| Electron Affinity | A | -ELUMO | 0.5 - 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 - 3.0 |

| Chemical Potential | µ | -(I + A) / 2 | -3.0 - -4.0 |

| Electrophilicity Index | ω | µ² / (2η) | 1.5 - 2.5 |

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govacs.org

Studies on bromoaniline derivatives have shown their potential to interact with various biological targets. For example, docking studies of bromoaniline derivatives against the Hsp90 chaperone, a potential cancer therapeutic target, have been performed to predict binding interactions. researchgate.netneliti.com The results of docking simulations are often quantified by a docking score, which estimates the binding affinity, and are visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site of the protein. neliti.comijper.org

These in silico studies can guide the synthesis of new derivatives with improved binding affinity and selectivity. For instance, docking of bromoaniline-based complexes with Human Serum Albumin (HSA) and DNA has been used to understand their binding modes and potential as therapeutic agents. nih.gov

Table 3: Illustrative Molecular Docking Results for Bromoaniline Derivatives with a Biological Target Data is hypothetical and represents typical findings from docking studies.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound A | Hsp90 (2VCJ) | -7.5 | Asp93, Leu107 | Hydrogen Bond, Hydrophobic |

| Compound B | DNA Gyrase | -8.2 | Asp73, Arg76 | Hydrogen Bond, Pi-cation |

| Compound C | Human Serum Albumin | -6.9 | Trp214, Arg257 | Hydrophobic, Hydrogen Bond |

Spectroscopic Characterization Techniques for 2 Bromo 6 Methylaniline and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-6-methylaniline by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the effects of the bromo, methyl, and amino substituents on the aniline (B41778) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Aromatic Protons: The three protons on the aromatic ring will appear in the typical downfield region for aromatic compounds (approximately 6.5-7.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern. The proton at C4 (para to the amino group) is expected to be a triplet, coupled to the protons at C3 and C5. The protons at C3 and C5 would likely appear as doublets of doublets, coupled to each other and to the C4 proton.

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift can vary over a wide range (commonly 3.5-5.0 ppm) and is dependent on factors such as solvent and concentration.

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.

For comparison, the related compound 2-bromo-4-methylaniline (B145976) shows aromatic protons in the range of 6.6-7.3 ppm and a methyl singlet around 2.2 ppm. chemicalbook.com Another similar compound, 2-chloro-6-methylaniline, shows aromatic protons between 6.6-7.2 ppm and a methyl singlet at approximately 2.1 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will have chemical shifts in the range of 110-150 ppm. The carbon atom bonded to the amino group (C1) will be shifted downfield, as will the carbon bonded to the methyl group (C6). The carbon atom attached to the bromine (C2) will be shifted upfield due to the heavy atom effect.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a signal in the upfield region, typically between 15-25 ppm.

Data for the isomer 2-bromo-4-methylaniline shows carbon signals within these expected ranges. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| C-NH₂ | - | ~145 |

| C-Br | - | ~110 |

| C-CH₃ | - | ~125 |

| NH₂ | 3.5 - 5.0 (broad) | - |

| CH₃ | 2.0 - 2.5 (singlet) | 15 - 25 |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, is essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, typically found in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600-1650 cm⁻¹.

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected in the far-infrared region, usually between 500 and 600 cm⁻¹.

Studies on the similar molecule 2-bromo-4-methylaniline have confirmed these assignments, with N-H stretching observed around 3400 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and ring vibrations between 1400-1600 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman, vibrations of the aromatic ring and the C-Br bond are typically strong and easily identifiable. The symmetric ring breathing mode is a particularly strong and characteristic band in the Raman spectra of benzene derivatives.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Bending | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. Aniline itself shows two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 280 nm.

The presence of the bromo and methyl substituents on the aniline ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated system and the electronic effects of the substituents. Therefore, the λmax values for this compound are expected to be slightly higher than those of unsubstituted aniline. The exact position of the absorption maxima can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.05 g/mol , using the most abundant isotopes).

A key feature of the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and an M+2 peak.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Loss of a Bromine Atom: Cleavage of the C-Br bond would result in a fragment ion [M - Br]⁺.

Loss of a Methyl Radical: Fragmentation could involve the loss of the methyl group, leading to an [M - CH₃]⁺ ion.

Ring Fragmentation: The aromatic ring can undergo complex fragmentation, leading to smaller charged species.

The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. chemguide.co.uklibretexts.org

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

| [C₇H₈⁷⁹BrN]⁺ | Molecular Ion (M⁺) | 185 |

| [C₇H₈⁸¹BrN]⁺ | Molecular Ion (M+2) | 187 |

| [C₇H₈N]⁺ | Loss of Bromine | 106 |

| [C₆H₅BrN]⁺ | Loss of Methyl | 170/172 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

As of now, the crystal structure of this compound has not been reported in the crystallographic databases. However, if a suitable single crystal were to be grown, X-ray diffraction analysis would yield a detailed structural model. This would confirm the substitution pattern on the aniline ring and reveal how the molecules pack in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated.

For illustrative purposes, the crystal structure of the related compound 2,6-Dibromo-4-methylaniline has been determined. nih.goviucr.orgresearchgate.net The analysis revealed details about the C-Br, C-N, and C-C bond lengths and the planarity of the benzene ring. It also showed how the molecules are linked in the crystal lattice through N-H···N hydrogen bonds. nih.gov A similar analysis of this compound would provide invaluable information about its solid-state conformation and packing.

Environmental and Toxicological Considerations in Research Excluding Specific Hazards/dosage

Environmental Fate and Atmospheric Oxidation Mechanisms of Related Anilines

The environmental persistence and transformation of substituted anilines, such as 2-bromo-6-methylaniline, are significantly influenced by their interactions with environmental compartments and atmospheric oxidants. While specific data on this compound is limited, the behavior of related anilines provides a framework for understanding its likely environmental fate.

In aquatic and terrestrial environments, the fate of anilines is governed by processes such as microbial degradation, photolysis, and binding to soil and sediment components. Studies on various chloroanilines and aniline (B41778) itself have shown that microbial degradation can occur, although the rates can be slow and are influenced by environmental conditions like temperature and the presence of acclimated microbial populations. researchgate.net For instance, the half-life of aniline in estuarine water was found to be 27 hours in the light (indicating photolysis plays a role) and 173 hours in the dark (microbial degradation). researchgate.net Furthermore, anilines can bind to humic substances in soil and sediment through processes that include the formation of imine linkages, which can decrease their bioavailability and mobility. researchgate.net

In the atmosphere, aniline and its derivatives are primarily removed during the daytime by reaction with hydroxyl (OH) radicals. acs.orgnih.gov The atmospheric lifetime of aniline is estimated to be short, on the order of about 1.1 hours, due to this rapid reaction. acs.orgacs.org The oxidation process initiated by OH radicals can proceed through two main pathways:

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the amino (-NH₂) group. nih.govresearchgate.net

OH Addition: The OH radical can add to the aromatic ring, typically at the ortho and para positions relative to the amino group. acs.org

Theoretical studies have shown that for the reaction of aniline with OH radicals, the OH-addition channel to the ortho positions is generally more kinetically favorable than H-abstraction from the -NH₂ group. acs.org However, other studies suggest that H-abstraction from the amino moiety is the prevailing pathway. nih.gov The presence of substituents on the aniline ring, such as the methyl and bromo groups in this compound, can influence the reaction rates and pathways. For example, an electron-donating group like a methyl group can increase the electron density of the benzene (B151609) ring, potentially affecting the N-H bond strength and the favorability of the different reaction routes. researchgate.net These atmospheric reactions lead to the formation of various transformation products, contributing to the formation of secondary organic aerosols. researchgate.net

Table 1: Atmospheric Oxidation Pathways of Aniline by OH Radicals

| Reaction Pathway | Description | Kinetic Favorability |

|---|---|---|

| H-Abstraction | The OH radical removes a hydrogen atom from the -NH₂ group, forming a C₆H₅NH radical. nih.gov | Some studies suggest this pathway prevails. nih.gov |

| OH-Addition | The OH radical adds to the carbon atoms of the aromatic ring, primarily at the ortho position. acs.org | Other studies indicate this is the more favorable channel. acs.org |

Electrochemical Behavior and Oxidation Studies

The electrochemical oxidation of aniline and its derivatives has been a subject of significant research, often focusing on the mechanisms of polymerization or degradation. The oxidation potential and reaction pathways are highly dependent on the substituents on the aromatic ring and the experimental conditions, such as the electrode material and the solvent.

Generally, the electrochemical oxidation of primary aromatic amines involves the initial formation of a radical cation through a one-electron transfer. This radical cation can then undergo various follow-up reactions, including dimerization and polymerization, leading to the formation of electroactive and often colored films on the electrode surface.

Studies on compounds structurally related to this compound provide insight into its potential electrochemical behavior. For instance, the anodic oxidation of 2-Bromo-4,6-dinitroaniline on a platinum electrode has been studied using cyclic voltammetry, revealing a reaction controlled by both diffusion and adsorption processes. researchgate.net This research also utilized a chemically modified electrode with 2-Bromo-4,6-dinitroaniline to study the electro-oxidation of 3-chloro-2-methylaniline, demonstrating the influence of the surface modification on the electrochemical response. researchgate.net